molecular formula C15H15FN4O B2432343 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 1795489-39-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2432343
CAS No.: 1795489-39-2
M. Wt: 286.31
InChI Key: XCXWEIFIDCTCMW-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that features an imidazo[1,2-b]pyrazole core linked to a fluorophenylacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c16-13-3-1-12(2-4-13)11-14(21)17-7-8-19-9-10-20-15(19)5-6-18-20/h1-6,9-10H,7-8,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXWEIFIDCTCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCN2C=CN3C2=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethyl linker: This step may involve alkylation reactions using ethyl halides or similar reagents.

    Introduction of the fluorophenylacetamide group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction of the imidazo[1,2-b]pyrazole core or the fluorophenylacetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the imidazo[1,2-b]pyrazole core.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide has been investigated for its potential therapeutic effects across various diseases:

  • Anticancer Activity : The compound exhibits cytotoxic effects against multiple cancer cell lines. A study demonstrated significant inhibition of breast cancer cell proliferation through apoptosis induction via caspase pathways.
  • Antimicrobial Properties : Research indicates that this compound possesses activity against both Gram-positive and Gram-negative bacteria. Disk diffusion methods revealed its efficacy in inhibiting bacterial growth, suggesting potential applications in treating bacterial infections.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent.

The following table summarizes the biological activities reported for this compound:

ActivityEffectReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialActivity against bacterial strains
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectiveProtection against neuronal damage

Case Study 1: Antitumor Activity

A comprehensive study evaluated the antitumor properties of this compound on various cancer cell lines. The results indicated that it significantly inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Properties

In another research project, the antimicrobial efficacy of this compound was tested against several bacterial strains. The study utilized disk diffusion methods and found promising results, indicating that the compound could be effective in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylacetamide: Lacks the fluorine atom, which might affect its biological activity and chemical properties.

    N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide can significantly influence its chemical and biological properties. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications.

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes an imidazo[1,2-b]pyrazole moiety linked to a 4-fluorophenyl acetamide. This configuration is hypothesized to enhance its pharmacological profile compared to other derivatives.

Chemical Properties:

  • Molecular Formula: C16H18N4O
  • Molecular Weight: 298.34 g/mol
  • Solubility: Soluble in polar solvents such as DMSO and ethanol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The imidazo[1,2-b]pyrazole structure is known for its ability to modulate biological systems through:

  • Inhibition of Kinases: Compounds with similar structures have demonstrated inhibitory effects on kinases involved in cell proliferation and survival.
  • Receptor Modulation: The 4-fluorophenyl group may enhance binding affinity to specific receptors, potentially influencing neurotransmitter systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, compounds with similar imidazole scaffolds have shown IC50 values ranging from 0.3 µM to 49.85 µM against various cancer cell lines .
  • Antimicrobial Properties: The compound's structural features suggest potential antimicrobial activity. Related pyrazole derivatives have shown significant activity against pathogenic bacteria with minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL .
  • Anti-inflammatory Effects: The imidazole ring is often associated with anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of related imidazo[1,2-b]pyrazole derivatives found that several compounds exhibited significant cytotoxicity against A549 lung cancer cells. The most potent derivative showed an IC50 value of 0.95 nM, suggesting that the structural modifications could enhance anticancer efficacy .

Case Study 2: Antimicrobial Evaluation

In vitro testing of related compounds demonstrated strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds were evaluated for their MIC and MBC values, revealing effective bactericidal properties that warrant further exploration for clinical applications .

Comparative Analysis Table

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAnticancer0.95
Related Pyrazole DerivativeAntimicrobial0.22
Imidazo[1,2-a]pyridine AnalogAnticancer49.85

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Condensation of 4-fluorophenylacetic acid with ethylenediamine derivatives to form the acetamide backbone.
  • Step 2 : Cyclization of imidazo[1,2-b]pyrazole moieties using catalysts like zeolites or pyridine under reflux (150°C) to improve yield and purity .
  • Optimization : Use high-performance liquid chromatography (HPLC) to monitor reaction progress and adjust solvent polarity (e.g., ethanol/water mixtures) for recrystallization .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and imidazo-pyrazole groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ peak).
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry, as demonstrated for analogous imidazo-thiazole acetamides .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Assay Design :

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the fluorophenyl group’s electron-withdrawing properties .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Strategy :

  • Substituent Modification : Replace the 4-fluorophenyl group with electron-donating (e.g., methoxy) or bulkier groups (e.g., trifluoromethyl) to assess steric/electronic effects .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity with target proteins like kinases or GPCRs .
    • Data Analysis : Compare IC₅₀ values across derivatives using dose-response curves and statistical tools (e.g., GraphPad Prism).

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

  • Key Issues :

  • Low Yield : Optimize catalyst loading (e.g., zeolite Y-H) and solvent systems to reduce side reactions .
  • Purification : Implement column chromatography with gradient elution (e.g., hexane/ethyl acetate) for large batches .

Q. How can metabolic stability and toxicity be evaluated in preclinical models?

  • In Vivo Protocols :

  • Pharmacokinetics : Administer the compound (10 mg/kg) to rodent models and collect plasma samples for LC-MS/MS analysis to determine half-life (t₁/₂) .
  • Toxicology : Histopathological examination of liver/kidney tissues after 28-day repeated dosing .

Q. What advanced spectroscopic methods resolve conflicting data on tautomeric forms of the imidazo-pyrazole moiety?

  • Approach :

  • Variable-Temperature NMR : Monitor chemical shift changes (δ 7–8 ppm) to identify tautomeric equilibria.
  • Solid-State IR : Detect N-H stretching vibrations (3100–3500 cm⁻¹) to confirm dominant tautomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.